4-Methoxy Moxonidine-d4

Description

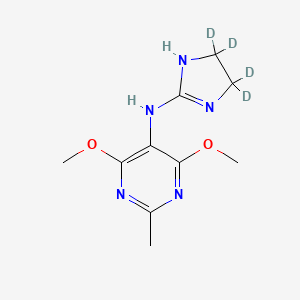

Structure

3D Structure

Properties

Molecular Formula |

C10H15N5O2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

4,6-dimethoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)/i4D2,5D2 |

InChI Key |

GFOAVLDLJHAHLM-CQOLUAMGSA-N |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2OC)C)OC)([2H])[2H])[2H] |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of 4 Methoxy Moxonidine D4

Chemical Synthesis Pathways for Deuterated Moxonidine (B1115) and its Analogs

The synthesis of 4-Methoxy Moxonidine-d4, chemically named N-(4,5-Dihydro-1H-imidazol-2-yl-d4)-4,6-dimethoxy-2-methyl-5-pyrimidinamine, necessitates a multi-step approach. A plausible and efficient synthetic route commences with the preparation of the deuterated imidazoline (B1206853) precursor, followed by its condensation with the pyrimidine (B1678525) moiety.

A key starting material for this synthesis is deuterated ethylenediamine (B42938), specifically Ethylenediamine-d4, where all four hydrogen atoms on the carbon backbone are replaced with deuterium (B1214612). This isotopically labeled precursor is commercially available and serves as the foundational block for constructing the d4-labeled imidazoline ring. isotope.com

The synthesis proceeds through the formation of a 2-amino-imidazoline-d4 intermediate. One common method for the synthesis of 2-amino-imidazolines involves the reaction of ethylenediamine with cyanogen (B1215507) bromide. organic-chemistry.orgorgsyn.org In the context of this compound, Ethylenediamine-d4 would be reacted with cyanogen bromide to yield 2-amino-4,5-dihydro-1H-imidazole-d4.

Subsequently, this deuterated intermediate is coupled with a suitable pyrimidine derivative. The non-deuterated analog, moxonidine, is synthesized by reacting 4-chloro-6-methoxy-2-methyl-5-pyrimidinamine with 2-amino-2-imidazoline. Therefore, a similar strategy is employed for the deuterated version. The 2-amino-4,5-dihydro-1H-imidazole-d4 is reacted with a precursor such as 4,6-dimethoxy-2-methyl-5-(isothiocyanato)pyrimidine or a related activated pyrimidine derivative to form the final product, this compound. The synthesis of guanidine (B92328) derivatives from 2-amino-imidazolines is a well-established chemical transformation. mdpi.comresearchgate.net

An alternative approach could involve a late-stage hydrogen-deuterium exchange on the non-deuterated 4-Methoxy Moxonidine. However, achieving site-specific deuteration on the imidazoline ring without affecting other parts of the molecule would be challenging and less efficient than using a deuterated building block.

Strategies for Site-Specific Deuterium Incorporation (e.g., d4 labeling on the imidazoline ring)

The most direct and effective strategy for achieving site-specific d4 labeling on the imidazoline ring of 4-Methoxy Moxonidine is the use of a deuterated starting material. As outlined in the synthetic pathway, the utilization of Ethylenediamine-d4 (H₂NCD₂CD₂NH₂) ensures that the four deuterium atoms are precisely located on the carbon backbone of the resulting imidazoline ring. isotope.com This "bottom-up" approach is superior to hydrogen-deuterium exchange methods on the final compound, which often lack selectivity and can lead to a mixture of isotopologues with varying degrees of deuteration.

The reaction of Ethylenediamine-d4 with cyanogen bromide is a critical step in forming the deuterated 2-amino-imidazoline ring. This reaction is a well-known method for the synthesis of 2-amino-imidazolines and is expected to proceed with high efficiency, preserving the isotopic integrity of the starting material. google.comgoogle.com

The subsequent coupling of the deuterated imidazoline intermediate with the pyrimidine moiety does not involve the C-H bonds of the imidazoline ring, thus ensuring that the deuterium labels are retained in the final this compound molecule.

Purification and Isolation Techniques for Labeled Compounds

Following the synthesis, the purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts, and to ensure high chemical and isotopic purity. Chromatographic techniques are the primary methods employed for the purification of moxonidine and its analogs. nih.govresearchgate.netresearchgate.net

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of pharmaceutical compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov The gradient and flow rate would be optimized to achieve good separation of the desired product from any impurities.

Thin-layer chromatography (TLC) can also be utilized for monitoring the progress of the reaction and for preliminary purification. For moxonidine, TLC methods have been developed using silica (B1680970) gel plates and a mobile phase typically composed of a mixture of polar and non-polar organic solvents. researchgate.netresearchgate.net

After chromatographic purification, the fractions containing the pure this compound are collected, and the solvent is removed, typically by rotary evaporation, to yield the final product as a solid.

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| High-Performance Liquid Chromatography (HPLC) | C18 Silica Gel | Acetonitrile/Ammonium Formate Buffer | High-purity isolation |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Methanol (B129727)/Toluene/Dichloroethane/Ammonia | Reaction monitoring, preliminary purification |

Analytical Characterization of Isotopic Purity and Chemical Identity (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy for Confirmation of Labeling)

The confirmation of the chemical identity and the determination of the isotopic purity of this compound are performed using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is a fundamental tool for verifying the successful incorporation of deuterium atoms and determining the isotopic distribution. nih.govresearchgate.net For this compound (C₁₀H₁₁D₄N₅O₂), the expected monoisotopic mass would be higher than that of its non-deuterated counterpart. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of analysis. nih.gov The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition. The mass spectrum would show a molecular ion peak corresponding to the d4-labeled compound, and the isotopic pattern would confirm the presence of four deuterium atoms. The absence or low abundance of peaks corresponding to d0, d1, d2, or d3 species would indicate high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the site of deuterium incorporation.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the methylene (B1212753) protons of the imidazoline ring (typically observed as a singlet in non-deuterated moxonidine) would be absent or significantly reduced in intensity. The remaining signals for the methyl and methoxy (B1213986) groups on the pyrimidine ring, and any aromatic protons, would be present. researchgate.netresearchgate.net

²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms on the imidazoline ring, providing direct evidence of successful labeling.

¹³C NMR: The carbon-13 NMR spectrum would also be informative. The signals for the carbon atoms of the imidazoline ring (CD₂) would show a characteristic splitting pattern due to coupling with deuterium (a triplet for a CD₂ group) and would be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound.

Advanced Analytical Applications of 4 Methoxy Moxonidine D4 in Preclinical Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantitative bioanalysis due to its high sensitivity and selectivity. eijppr.comscite.ai The development of robust LC-MS/MS methods is essential for accurately determining the concentrations of drugs and their metabolites in biological samples. In this context, 4-Methoxy Moxonidine-d4 is indispensable for the reliable quantification of its unlabeled analogue, a potential metabolite of Moxonidine (B1115).

Method validation is performed to ensure the analytical method is accurate, precise, and reproducible. researchgate.net This process typically involves assessing linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. For instance, a validated method for Moxonidine in human plasma demonstrated linearity over a concentration range of 0.01976-9.88 ng/mL with a correlation coefficient (r) of 0.9999. nih.gov Similarly, another method showed linearity from 5.004 to 10345.023 pg/ml. jchr.org Such validation ensures that the analytical data is reliable for pharmacokinetic and metabolic evaluations.

The successful separation and detection of an analyte and its internal standard depend on the careful optimization of both chromatographic and mass spectrometric conditions.

Chromatographic Optimization: The goal is to achieve symmetric peak shapes, adequate retention, and separation from endogenous matrix components to minimize interference. nih.gov For Moxonidine and its analogues, reversed-phase chromatography is commonly employed.

Column: Columns such as Hypurity C8 (100 x 4.6 mm) or Lichrospher ODS C18 (250 mm x 4.6 mm, 5 µm) have been successfully used. nih.govjchr.org

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid. nih.govjchr.orgvliz.be The gradient and composition are adjusted to achieve optimal separation. For example, a mobile phase of acetonitrile and 10 mmol ammonium acetate buffer (75:25) has been used effectively. jchr.org

Flow Rate: The flow rate is optimized to ensure efficient separation within a reasonable run time, often around 1.0 ml/min. researchgate.net

Mass Spectrometric Optimization: Parameters are tuned to maximize the signal of the analyte and internal standard.

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of Moxonidine and its derivatives, as it provides better sensitivity. jchr.org

Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification in tandem mass spectrometry. This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity. For Moxonidine, mass transitions such as m/z 242.05 → 206.1 and 242.05 → 199.05 are used. jchr.org For this compound, the precursor ion would be shifted by the mass of the methoxy (B1213986) group and the four deuterium (B1214612) atoms, and its specific product ions would be determined through infusion experiments.

The table below summarizes typical parameters that would be optimized for a hypothetical LC-MS/MS method involving 4-Methoxy Moxonidine and its deuterated internal standard.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 or C8, 5 µm | Separation of analyte from matrix components based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formic Acid Buffer | Elution of the analyte from the column; pH control to ensure consistent ionization. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the target compounds for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (Analyte) | e.g., m/z 272.1 → [Product Ion] | Specific mass transition for the unlabeled 4-Methoxy Moxonidine. |

| MRM Transition (IS) | e.g., m/z 276.1 → [Product Ion] | Specific mass transition for this compound, shifted by +4 Da. |

Biological matrices like plasma and urine are complex mixtures containing endogenous components such as phospholipids, salts, and proteins. nih.gov These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. eijppr.commedipharmsai.com This phenomenon, known as the matrix effect, can compromise the accuracy and precision of the assay. nih.govnih.govresearchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate matrix effects. lcms.cz Because the internal standard is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized. nih.gov This normalization ensures that the quantitative results remain accurate and reproducible, even with variations between different biological samples. lcms.cz The assessment of matrix effects is a mandatory part of method validation for regulated bioanalysis. nih.gov

Role as an Internal Standard in Preclinical Pharmacokinetic and Metabolic Studies

In preclinical research, understanding the pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME)—of a drug candidate is crucial. These studies involve measuring the concentration of the drug and its metabolites in biological fluids over time following administration to an animal model. nih.gov

This compound plays a pivotal role as an internal standard in these studies for the quantification of its non-labeled counterpart, a potential metabolite of Moxonidine. researchgate.net It is added at a known, fixed concentration to every experimental sample (e.g., plasma, urine) at the beginning of the sample preparation process. lcms.cz

The advantages of using this compound in this context include:

Correction for Sample Processing Variability: It accounts for any loss of the analyte during extraction, evaporation, and reconstitution steps.

Compensation for Instrumental Variation: It corrects for fluctuations in injection volume and mass spectrometer response.

Mitigation of Matrix Effects: As described previously, it normalizes for ion suppression or enhancement.

By ensuring accurate and precise quantification, the use of this internal standard allows for the reliable determination of key PK parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov

Application in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference measurement procedure that provides highly accurate and precise quantification of analytes. nih.govresearchgate.net This technique combines the selectivity of mass spectrometry with the precision of using an isotopically labeled internal standard. nih.gov

In an IDMS workflow, a known amount of this compound is added to a sample containing an unknown amount of its unlabeled analogue. springernature.com After sample processing, the ratio of the mass spectrometric response of the unlabeled analyte to the labeled standard is measured. Because the chemical properties of the labeled and unlabeled compounds are virtually identical, this ratio is directly proportional to their concentration ratio. This allows for the calculation of the absolute concentration of the analyte with a high degree of accuracy, traceability, and minimal bias, effectively correcting for sample preparation and ionization variability. researchgate.netnottingham.ac.uk

Utility in Metabolite Profiling and Identification Using Labeled Reference Standards

Identifying the metabolic fate of a drug is a critical component of preclinical research. nih.gov After administration, a parent drug like Moxonidine is often transformed into various metabolites through processes such as oxidation or dehydrogenation. nih.gov These metabolites must be identified and quantified.

A stable isotope-labeled reference standard like this compound is invaluable in this process. acanthusresearch.com Its utility in metabolite profiling includes:

Confirmation of Metabolite Identity: If 4-Methoxy Moxonidine is a suspected metabolite, spiking the biological sample with this compound helps to confirm its presence. The labeled and unlabeled compounds will co-elute, and the detection of a pair of peaks with the expected mass difference (4 Da) provides strong evidence for the metabolite's identity.

Structural Elucidation: The fragmentation pattern of the labeled standard in MS/MS analysis can be compared to that of the putative metabolite. The predictable mass shifts in the fragment ions of the deuterated standard help to confirm the structure of the metabolite.

Quantitative Profiling: Once identified, the labeled standard allows for the accurate quantification of the metabolite across different time points and tissues, providing a comprehensive picture of the drug's metabolic pathway. nih.gov

Pharmacological Investigations and Receptor Interactions Utilizing 4 Methoxy Moxonidine D4 in Vitro and Preclinical Models

In Vitro Receptor Binding Affinity Studies

Moxonidine's pharmacological activity is primarily defined by its interaction with α2-adrenergic and imidazoline (B1206853) I1 receptors. Extensive in vitro receptor binding studies have been conducted to characterize its affinity and selectivity for these targets. These studies are crucial for understanding its mechanism of action and its distinct profile compared to older centrally acting antihypertensives like clonidine (B47849).

A key finding from radioligand binding assays is moxonidine's pronounced selectivity for the imidazoline I1 receptor over the α2-adrenergic receptor. nih.govdrugbank.comresearchgate.net This selectivity is considered a hallmark of second-generation centrally acting antihypertensive agents. nih.gov Studies have demonstrated that moxonidine (B1115) binds to the I1 receptor with an affinity that is approximately 33 to 70 times greater than its affinity for the α2-adrenergic receptor. nih.govresearchgate.net In contrast, clonidine exhibits only a four-fold selectivity for I1 receptors over α2-adrenergic receptors. nih.gov

This preferential binding to I1 receptors, which are highly expressed in the rostral ventrolateral medulla (RVLM) of the brainstem, is believed to be the primary mediator of its sympatholytic and blood pressure-lowering effects. drugbank.comresearchgate.netresearchgate.net The lower affinity for α2-adrenergic receptors is thought to contribute to a more favorable side effect profile, with a reduced incidence of sedation and dry mouth compared to less selective agents. drugbank.comnih.gov

Binding studies in various tissues have consistently supported this selectivity. For instance, in the rat renal medulla, moxonidine displayed an almost 700-fold selectivity for I1-imidazoline sites relative to the α2B-adrenergic receptor subtype. researchgate.net Furthermore, the high affinity for I1 sites was confirmed in bovine adrenomedullary cells, a model system that lacks α2-adrenergic receptors. researchgate.net The correlation between the binding affinity at I1-imidazoline sites and the clinical antihypertensive potency of various centrally acting agents is strong, further underscoring the importance of this receptor in their mechanism of action. researchgate.net

Table 1: Comparative Receptor Binding Affinity of Moxonidine

| Compound | Receptor Target | Binding Affinity (Selectivity Ratio I1 vs. α2) | Reference |

| Moxonidine | Imidazoline I1 vs. α2-Adrenergic | 33-70 fold higher affinity for I1 | nih.govresearchgate.net |

| Clonidine | Imidazoline I1 vs. α2-Adrenergic | 4 fold higher affinity for I1 | nih.gov |

This table illustrates the significantly higher selectivity of moxonidine for the I1-imidazoline receptor compared to the α2-adrenergic receptor, a key differentiator from the first-generation compound, clonidine.

Assessment of Functional Activity in Isolated Tissue Preparations or Cellular Assays

The functional consequences of moxonidine's receptor binding have been extensively investigated in a variety of isolated tissue preparations and cellular assays. These studies provide crucial insights into its agonist activity and the downstream physiological effects mediated by receptor activation.

In the isolated rat vas deferens, a classic model for studying α2-adrenergic receptor function, both moxonidine and clonidine inhibit the electrically induced twitch response, indicative of their agonist activity at presynaptic α2-autoreceptors. nih.gov This leads to a reduction in norepinephrine (B1679862) release. The pEC50 values, a measure of potency, were reported to be 7.8 for moxonidine and 8.5 for clonidine in this preparation, with both drugs producing an identical maximal inhibition. nih.gov

Similarly, in strips of rabbit pulmonary artery, moxonidine and clonidine inhibited the electrically evoked overflow of radiolabeled norepinephrine, with pEC50 values of 7.1 and 6.6, respectively. nih.gov The effect of moxonidine in this assay was counteracted by the α2-adrenergic antagonist rauwolscine, confirming the involvement of α2-adrenoceptors. nih.gov

Functional assays in cellular models have also been instrumental. In PC12 pheochromocytoma cells, which express I1 receptors but lack α2-adrenergic receptors, moxonidine has been shown to act as an agonist, stimulating the production of the second messenger diacylglycerol. tandfonline.com This finding provides direct evidence of a functional signaling pathway coupled to I1-imidazoline receptors that is independent of α2-adrenergic receptor activation. tandfonline.com

Table 2: Functional Activity of Moxonidine in In Vitro Models

| Preparation/Assay | Measured Effect | Moxonidine Potency (pEC50) | Clonidine Potency (pEC50) | Reference |

| Isolated Rat Vas Deferens | Inhibition of twitch response | 7.8 | 8.5 | nih.gov |

| Rabbit Pulmonary Artery Strips | Inhibition of [3H]Norepinephrine overflow | 7.1 | 6.6 | nih.gov |

| Rat Brain Cortex Slices | Inhibition of [3H]Norepinephrine overflow | 6.9 | 7.7 | nih.gov |

| Dog Isolated Saphenous Vein | Contraction (α2A-adrenoceptor assay) | Lower than Clonidine | Higher than Moxonidine | nih.gov |

This table summarizes the functional potency of moxonidine in various in vitro preparations, highlighting its activity as an α2-adrenergic agonist in peripheral tissues.

Comparative Pharmacodynamics with Moxonidine and Related Compounds in Preclinical Animal Models

Preclinical animal models have been pivotal in comparing the pharmacodynamic effects of moxonidine with related compounds, most notably the first-generation centrally acting antihypertensive, clonidine. These studies have consistently demonstrated that while both compounds effectively lower blood pressure, there are important differences in their profiles.

In spontaneously hypertensive rats (SHRs), both moxonidine and clonidine produce a dose-dependent reduction in blood pressure. researchgate.netbvsalud.org However, the central mechanism of action appears to differ. The hypotensive effect of moxonidine in anesthetized rabbits is more potent when administered intracisternally compared to clonidine. nih.gov Furthermore, intracisternal pretreatment with 6-hydroxydopamine, a neurotoxin that depletes catecholamines, significantly attenuated the hypotensive effect of moxonidine but not that of clonidine, suggesting a greater reliance on presynaptic α2-autoreceptors for moxonidine's central action. nih.gov

Studies in conscious, normotensive rabbits have shown that chronic treatment with moxonidine, rilmenidine, and clonidine all lead to a similar reduction in mean arterial pressure. researchgate.net However, they exert different effects on the baroreceptor-heart rate reflex. Moxonidine was found to decrease the vagal contribution to the baroreflex while increasing the sympathetic baroreflex range and sensitivity. researchgate.net In contrast, clonidine had minimal chronic effects on the cardiac baroreflex. researchgate.net

In renal-hypertensive rats, both once-daily and continuous oral administration of moxonidine and clonidine resulted in a similar depressurization effect. bvsalud.orgmedchemexpress.com However, the reduction in heart rate was less pronounced and of shorter duration with moxonidine. bvsalud.org

A key distinction observed in preclinical models is the apparent separation of the antihypertensive effect from sedative side effects with moxonidine. This is attributed to its higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors, the latter being more closely associated with sedation.

Table 3: Comparative Effects of Moxonidine and Clonidine in Preclinical Models

| Animal Model | Parameter | Moxonidine Effect | Clonidine Effect | Reference |

| Anesthetized Rabbits (intracisternal) | Blood Pressure | More potent hypotensive effect | Less potent hypotensive effect | nih.gov |

| Conscious Rabbits (chronic) | Mean Arterial Pressure | Significant reduction | Significant reduction | researchgate.net |

| Conscious Rabbits (chronic) | Baroreflex | Decreased vagal contribution, increased sympathetic range | Little chronic effect | researchgate.net |

| Renal-Hypertensive Rats | Blood Pressure | Dose-dependent reduction | Dose-dependent reduction | bvsalud.orgmedchemexpress.com |

| Renal-Hypertensive Rats | Heart Rate | Less pronounced and shorter duration of reduction | More pronounced reduction | bvsalud.org |

This table provides a comparative overview of the pharmacodynamic effects of moxonidine and clonidine in various preclinical animal models, highlighting both similarities in blood pressure reduction and key differences in their effects on heart rate and baroreflex control.

Contributions to Mechanistic Elucidation of Drug-Receptor Interactions in Non-Clinical Systems

The study of moxonidine in non-clinical systems has been instrumental in advancing our understanding of drug-receptor interactions, particularly in distinguishing the roles of α2-adrenergic and I1-imidazoline receptors in central cardiovascular regulation.

A critical contribution has been the use of selective antagonists to dissect the mechanism of moxonidine's hypotensive action. In spontaneously hypertensive rats, the blood pressure-lowering effect of moxonidine microinjected into the RVLM is abolished by pretreatment with the I1-imidazoline receptor antagonist efaroxan (B1214185). nih.gov In contrast, the selective α2-adrenergic antagonist SKF 86466 has a much smaller effect. nih.gov This provides strong evidence that the central antihypertensive action of moxonidine is primarily mediated by I1-imidazoline receptors.

Furthermore, the hypotensive effect of systemically administered intravenous moxonidine in SHRs can be reversed by the microinjection of efaroxan directly into the RVLM. nih.gov This elegantly demonstrates that the RVLM is a key site of action for systemically delivered moxonidine and that I1 receptors within this region are the principal targets.

The use of genetically modified animal models has also contributed to our understanding. Studies in mice with dysfunctional α2A-adrenergic receptors have shown that while the hypotensive response to clonidine is absent, moxonidine can still produce a delayed hypotensive effect, suggesting the involvement of a different receptor system, likely the I1-imidazoline receptor. nih.gov

These non-clinical studies with moxonidine have been crucial in validating the I1-imidazoline receptor as a distinct therapeutic target for the treatment of hypertension and have helped to explain the pharmacological basis for the improved side-effect profile of second-generation centrally acting antihypertensives.

Table 4: Key Mechanistic Studies of Moxonidine in Non-Clinical Systems

| Experimental System | Key Intervention | Finding | Mechanistic Insight | Reference |

| Spontaneously Hypertensive Rats (RVLM microinjection) | Pretreatment with efaroxan (I1 antagonist) | Abolished moxonidine's hypotensive effect | Central hypotensive action is primarily mediated by I1 receptors | nih.gov |

| Spontaneously Hypertensive Rats (RVLM microinjection) | Pretreatment with SKF 86466 (α2 antagonist) | Minimal effect on moxonidine's hypotensive action | α2-adrenergic receptors in the RVLM play a lesser role in moxonidine's central action | nih.gov |

| Spontaneously Hypertensive Rats (IV moxonidine) | Microinjection of efaroxan into RVLM | Reversed the hypotensive effect of systemic moxonidine | The RVLM is a key site of action for systemically administered moxonidine via I1 receptors | nih.gov |

| Mice with dysfunctional α2A-adrenergic receptors | Administration of moxonidine | A delayed hypotensive response was observed | Suggests the involvement of a non-α2A receptor system (likely I1) in moxonidine's action | nih.gov |

This table summarizes pivotal experiments that have utilized moxonidine to unravel the distinct roles of I1-imidazoline and α2-adrenergic receptors in central blood pressure regulation.

Table of Compounds

Investigation of Metabolic Fate and Biotransformation Pathways Preclinical and in Vitro Focus

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes

Hepatic Microsomes: These are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. creative-bioarray.com Microsomal stability assays are cost-effective and are used to determine a compound's intrinsic clearance (CLint) primarily through oxidative metabolism. creative-bioarray.commercell.com The procedure involves incubating the test compound (moxonidine) with liver microsomes (from preclinical species like rats or from humans) and a necessary cofactor, NADPH, to initiate the enzymatic reactions. mercell.com Samples are taken at various time points, the reaction is stopped, and the amount of the parent compound remaining is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com

Hepatocytes: Intact liver cells, or hepatocytes, are considered the "gold standard" for in vitro metabolism studies because they contain the full spectrum of both Phase I and Phase II metabolizing enzymes (e.g., UGTs) and their necessary cofactors in a more physiologically relevant environment. creative-bioarray.com Assays with suspended or plated hepatocytes follow a similar principle of incubating moxonidine (B1115) and measuring its disappearance over time. nuvisan.com

In these stability assays, the direct subject of measurement is the parent drug, moxonidine. A deuterated analog like 4-Methoxy Moxonidine-d4 would not be the substrate. However, it would be a critical tool in the analytical phase. It can be used as an internal standard during LC-MS/MS analysis to ensure accurate quantification of moxonidine by correcting for variations in sample processing and instrument response. kcasbio.comscispace.com

Identification and Characterization of Metabolites of Moxonidine Utilizing this compound as a Reference Standard

A pivotal step in understanding a drug's biotransformation is the identification and structural elucidation of its metabolites. Preclinical studies in rats and humans have shown that moxonidine is extensively metabolized into more than fifteen Phase I and Phase II metabolites. nih.govnih.gov

Key identified metabolites of moxonidine are formed through several pathways:

Oxidation: This occurs on the methyl group of the pyrimidine (B1678525) ring to form hydroxymethyl moxonidine, or on the imidazoline (B1206853) ring to yield hydroxy moxonidine. nih.govdrugbank.com Further oxidation can lead to a carboxylic acid metabolite or dihydroxy moxonidine. nih.govdrugbank.com

Dehydrogenation: The loss of water from hydroxy moxonidine results in the formation of dehydrogenated moxonidine, which has been identified as a major metabolite in humans. nih.govdrugbank.com

Conjugation (Phase II): Moxonidine also undergoes Phase II metabolism, with glucuronide, cysteine, and other glutathione-derived conjugates being identified, particularly in rat bile. nih.gov

The role of a stable isotope-labeled compound like this compound is crucial in this context as a reference standard . clearsynth.com While studies to date have not reported "4-Methoxy Moxonidine" as a metabolite of moxonidine, if such a metabolite were hypothesized or detected, this compound would be synthesized and used to definitively confirm its identity. The reference standard is analyzed using LC-MS/MS to determine its precise retention time and fragmentation pattern. This data is then compared to the unknown peak in the biological sample. A perfect match provides unequivocal confirmation of the metabolite's structure. Without such standards, metabolite identification remains tentative.

Enzymatic Pathways Involved in Moxonidine Metabolism (e.g., Cytochrome P450 Enzymes, UGTs)

The biotransformation of moxonidine involves both Phase I and Phase II enzymatic pathways.

Phase I Metabolism (Functionalization): The observed oxidation of moxonidine to its hydroxylated and dehydrogenated forms strongly indicates the involvement of the Cytochrome P450 (CYP450) enzyme system. nih.govdrugbank.com The CYP450 enzymes, located primarily in the liver, are responsible for the metabolism of a vast majority of clinically used drugs. While the specific CYP450 isoforms responsible for moxonidine metabolism have not been definitively identified, these enzymes are the primary catalysts for the initial oxidative reactions. drugbank.com

Phase II Metabolism (Conjugation): Following Phase I oxidation, or in parallel, moxonidine and its metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The identification of a glucuronide conjugate in rat bile points to the involvement of UDP-glucuronosyltransferases (UGTs) . nih.gov Similarly, the presence of cysteine and other glutathione (B108866) (GSH)-derived conjugates indicates metabolism by Glutathione S-transferases (GSTs) . nih.gov

Understanding which enzymes are involved is critical for predicting potential drug-drug interactions. For instance, if moxonidine were found to be metabolized by a specific enzyme like CYP3A4, co-administration with a known inhibitor of CYP3A4 could lead to increased moxonidine levels. aafp.org

Excretion Pathways and Mass Balance Studies in Preclinical Animal Models

To complete the metabolic profile, mass balance and excretion pathway studies are conducted in preclinical animal models, such as Fischer 344 rats, typically using a radiolabeled version of the drug (e.g., [14C]moxonidine). nih.gov These studies aim to determine the routes and rates of elimination of the drug and its metabolites from the body. bioivt.com

In studies with rats administered [14C]moxonidine, the primary route of elimination for the radiolabeled material was via the kidneys. nih.gov

Key Findings from Preclinical Excretion Studies in Rats:

Primary Excretion Route: Urinary excretion is the main pathway for elimination. nih.gov

Mass Balance: Over a 120-hour period, approximately 59.5% of the total administered radioactivity was recovered in the urine, with 38.4% recovered in the feces. nih.gov

Biliary Excretion: In bile duct-cannulated rats, a significant portion of the dose (32.6%) was excreted in the bile, indicating that some metabolites are eliminated via the feces after biliary excretion. nih.gov

Here again, while the mass balance study itself relies on a radiolabeled compound, a deuterated standard like this compound could be used as an internal standard in LC-MS/MS analyses to quantify specific non-radiolabeled metabolites in the collected urine, feces, and bile samples. cerilliant.com This allows researchers to understand not just the total radioactivity but also the precise concentration of each metabolic product in the different excreta.

Pharmacokinetic Profiling in Preclinical Animal Models Employing 4 Methoxy Moxonidine D4

Absorption, Distribution, and Elimination Kinetics in Rodent and Non-Rodent Species

Studies in rodent models, specifically in Fischer 344 rats, have elucidated the fundamental pharmacokinetic properties of moxonidine (B1115). Following oral administration, moxonidine is well-absorbed but undergoes extensive metabolism.

Distribution: A quantitative whole-body autoradiography study in rats demonstrated that radiocarbon associated with [¹⁴C]moxonidine and its metabolites is widely distributed throughout the body's tissues. nih.gov The highest concentrations of radioactivity were observed in the primary organs of metabolism and excretion: the kidney and the liver. nih.gov

Elimination: The elimination of moxonidine in rats is rapid. The elimination half-life after intravenous administration is approximately 0.9 hours, and it is slightly longer at 1.1 hours following oral administration, suggesting rapid clearance from the system. nih.gov

Excretion of the compound and its metabolites occurs through both renal and fecal routes. Over a 120-hour period in rats, approximately 59.5% of the total radioactivity was recovered in the urine, with 38.4% found in the feces. nih.gov Studies in bile duct-cannulated rats provided further detail, showing that 39.7% of a radiolabeled dose was excreted in urine, 32.6% in bile, and about 2% in feces, highlighting the significant role of biliary excretion in this species. nih.gov

Systemic Exposure and Bioavailability Determination in Preclinical Models

The systemic exposure and oral bioavailability of moxonidine have been quantified in rat models. The use of a deuterated internal standard is crucial for the accurate determination of plasma concentrations needed to calculate these parameters.

Following a 0.3 mg/kg oral dose in Fischer 344 rats, the maximum plasma concentration (Cmax) of moxonidine was found to be 4.0 ng/mL. nih.gov In contrast, an intravenous dose of the same level resulted in a significantly higher Cmax of 146.0 ng/mL. nih.gov The substantial difference in peak plasma levels between oral and intravenous routes points toward significant first-pass metabolism.

Based on these plasma concentration data, the oral bioavailability of moxonidine in this rat model was determined to be low, calculated at 5.1%. nih.gov

| Parameter | Value (Oral) | Value (Intravenous) | Species | Citation |

|---|---|---|---|---|

| Bioavailability | 5.1% | N/A | Fischer 344 Rat | nih.gov |

| Cmax (0.3 mg/kg) | 4.0 ng/mL | 146.0 ng/mL | Fischer 344 Rat | nih.gov |

| Elimination Half-Life (t½) | 1.1 hours | 0.9 hours | Fischer 344 Rat | nih.gov |

Quantitative Analysis of Parent Drug and Metabolites in Biological Matrices from Animal Studies

The primary application of 4-Methoxy Moxonidine-d4 is to serve as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is essential for accurately measuring the concentrations of the parent drug (moxonidine) and its various metabolites in complex biological matrices from animal studies.

In investigations involving Fischer 344 rats, more than fifteen Phase I and Phase II metabolites of moxonidine were identified across different biological samples, including urine, plasma, and bile. nih.gov The metabolic pathways are extensive, with oxidative metabolism being a key route. This leads to the formation of hydroxymethyl moxonidine and a carboxylic acid metabolite, which are considered the major metabolites in this species. nih.gov

Further analysis of rat bile samples also identified several Phase II conjugation metabolites, including glutathione (B108866) (GSH) conjugates, cysteinylglycine (B43971) conjugates, cysteine conjugates, and a glucuronide conjugate. nih.gov The ability to accurately quantify these individual metabolic products, facilitated by a stable isotope-labeled internal standard, is fundamental to understanding the complete disposition of the drug.

| Metabolite/Conjugate | Biological Matrix (Rat) | Citation |

|---|---|---|

| Hydroxymethyl Moxonidine | Urine, Plasma, Bile | nih.gov |

| Carboxylic Acid Metabolite | Urine, Plasma, Bile | nih.gov |

| GSH Conjugates | Bile | nih.gov |

| Cysteinylglycine Conjugates | Bile | nih.gov |

| Cysteine Conjugates | Bile | nih.gov |

| Glucuronide Conjugate | Bile | nih.gov |

Application in Population Pharmacokinetic Modeling and Simulation in Animal Studies

While population pharmacokinetic (PK) models for moxonidine have been developed primarily using human clinical data, the principles are directly applicable to preclinical animal studies. Population PK modeling aims to quantify the typical pharmacokinetic profile of a drug and identify sources of variability within a study population.

The foundational requirement for any robust population PK model is high-quality, precise, and accurate concentration-time data from the subjects being studied. The application of this compound is critical in this context. As a stable isotope-labeled internal standard in bioanalytical assays, its use ensures the generation of reliable data by correcting for procedural variations during sample processing and instrumental analysis.

Therefore, in animal studies designed for population PK modeling, this compound would be applied to:

Accurately quantify moxonidine concentrations from sparse or intensive blood samples taken from multiple animals.

Minimize inter-sample and inter-animal analytical variability, leading to more precise parameter estimates in the resulting model.

Ensure that the observed variability in drug concentrations is physiological (due to factors like genetics, weight, or organ function) rather than analytical, thereby allowing for the correct identification of significant covariates that influence the drug's pharmacokinetics.

Although specific examples of population PK models for moxonidine in animal species are not prominently documented in the literature, the role of deuterated standards like this compound is an indispensable prerequisite for generating the data required for such advanced modeling and simulation.

Contribution of 4 Methoxy Moxonidine D4 to Drug Discovery and Development Methodologies

Facilitation of Quantitative Analysis in Early-Stage Drug Discovery Programs

In early-stage drug discovery, researchers screen vast libraries of compounds to identify those with desired biological activity. researchgate.net Once "hits" are identified, their concentration in biological matrices (like plasma, urine, or tissue homogenates) must be accurately measured in various in vitro and in vivo assays. 4-Methoxy Moxonidine-d4 facilitates this through its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govnih.gov

The principle of its application lies in isotope dilution mass spectrometry. A known quantity of this compound is added to each biological sample before processing. clearsynth.com Because the deuterated standard is chemically almost identical to the analyte, it experiences similar extraction efficiencies and ionization suppression or enhancement effects during analysis. researchgate.net By comparing the mass spectrometer's response ratio of the analyte to the internal standard, a precise quantification of the analyte can be achieved, correcting for procedural variations. clearsynth.commdpi.com This ensures that the data guiding early decisions—such as determining a compound's metabolic stability or cell permeability—are of high quality and reliability. researchgate.net

Below is a data table illustrating the key mass spectrometry parameters that distinguish the analyte from its deuterated internal standard, which is fundamental to its function in quantitative analysis.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Typical Monitored Ion (m/z) |

| 4-Methoxy Moxonidine (B1115) | C₁₀H₁₅N₅O₂ | 237.26 | 237.1226 | 238.1 [M+H]⁺ |

| This compound | C₁₀H₁₁D₄N₅O₂ | 241.28 | 241.1477 | 242.1 [M+H]⁺ |

This table is generated based on the principles of mass spectrometry; the exact monitored ions may vary based on the specific instrument and method used.

Support for Lead Optimization and Preclinical Candidate Selection

The lead optimization phase is a critical, iterative process in which promising "hit" compounds are chemically modified to improve their pharmacological and pharmacokinetic properties. biobide.combiobide.com The goal is to produce a preclinical candidate with an optimal balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. altasciences.com

Accurate bioanalysis is the cornerstone of this process, as it provides the data needed to compare different analogs. The use of this compound as an internal standard ensures the high fidelity of pharmacokinetic studies. pharmaffiliates.com For instance, when evaluating a series of moxonidine analogs, researchers can reliably determine key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability. The precision afforded by the deuterated standard allows for confident differentiation between closely related compounds, enabling medicinal chemists to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov This data-driven approach is crucial for selecting the single candidate compound most likely to succeed in later, more resource-intensive stages of development. altasciences.com

The following table shows hypothetical pharmacokinetic data for two lead compounds, illustrating the type of precise data required for candidate selection, which is made reliable through the use of an appropriate internal standard.

| Parameter | Lead Compound A | Lead Compound B |

| Bioavailability (%) | 45 | 88 |

| Plasma Half-life (hours) | 1.5 | 2.8 |

| Cmax (ng/mL) | 150 | 135 |

| Clearance (mL/min/kg) | 25 | 12 |

This data is hypothetical and for illustrative purposes only.

Role in Investigating Drug-Drug Interactions (DDI) in Preclinical Settings

Before a drug can be tested in humans, its potential to interact with other co-administered drugs must be assessed. drugbank.com These drug-drug interaction (DDI) studies are a key component of the preclinical safety evaluation. A common focus is on interactions that affect the metabolic enzymes, which can alter the clearance of a drug and lead to unexpected toxicity or loss of efficacy.

In a preclinical DDI study involving a moxonidine analog, researchers might investigate how a known enzyme inhibitor affects the plasma concentrations of the parent drug and its metabolites, such as 4-methoxy moxonidine. To obtain meaningful data, the analytical method must be able to accurately measure these concentrations, even when they change rapidly or dramatically. By serving as an internal standard, this compound ensures the robustness of the LC-MS/MS method used to quantify its unlabeled counterpart. nih.govnih.gov This allows for the precise characterization of any changes in the metabolite's formation or clearance, providing clear, quantitative evidence of a DDI. This information is vital for predicting how a new drug might behave in a complex, real-world clinical setting where patients are often taking multiple medications. drugbank.com

Advancements in Bioanalytical Throughput and Precision through Deuterated Standards

The demand for faster analysis in drug discovery has driven significant advancements in high-throughput screening and ADMET profiling. researchgate.netnih.gov The use of deuterated internal standards like this compound is central to these advancements. Because a deuterated standard co-elutes with the analyte during liquid chromatography, it effectively compensates for variations in instrument performance and matrix effects on a sample-by-sample basis. mdpi.com

This internal correction mechanism makes the analytical method more rugged and less susceptible to variability, which is critical in a high-throughput environment where thousands of samples may be processed. researchgate.net The result is a significant increase in both the precision (reproducibility) and accuracy of the measurements. clearsynth.combiopharminternational.com This enhanced analytical performance allows for the automation of sample analysis and data processing, drastically reducing the time required to generate reliable data and enabling faster decision-making in the drug discovery pipeline. nih.govmdpi.com

The table below summarizes the key analytical advantages provided by using deuterated standards.

| Advantage | Description | Impact on Bioanalysis |

| Co-elution | The deuterated standard and the analyte have nearly identical retention times in liquid chromatography. | Corrects for matrix effects and variability in instrument response during the specific time of analyte measurement. |

| High Precision | Minimizes variability from sample preparation and instrument drift by using a response ratio. | Allows for the detection of small but significant differences between study groups. mdpi.com |

| Improved Accuracy | Corrects for sample loss during extraction and processing steps. | Ensures that the measured concentration is a true reflection of the actual concentration in the sample. |

| Method Robustness | The method is less affected by minor changes in experimental conditions. | Facilitates method transfer between different laboratories and instruments. |

| High Throughput | Enables faster method run times and automated data analysis workflows. | Increases the speed of the entire drug discovery and development process. researchgate.netnih.gov |

Future Directions and Emerging Research Perspectives for Deuterated Compounds

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

The use of deuterated compounds is becoming increasingly integral to "omics" technologies for a comprehensive, systems-level understanding of biological processes. In metabolomics and proteomics, which involve the large-scale study of small molecules (metabolites) and proteins, respectively, deuterated analogs like 4-Methoxy Moxonidine-d4 serve as ideal internal standards. thalesnano.com Their utility stems from the fact that they are chemically identical to the non-deuterated analyte but have a different mass, allowing for precise quantification in mass spectrometry-based analyses. thalesnano.compharmaffiliates.com This corrects for variations during sample preparation and analysis, enhancing the accuracy of measurements. scielo.org.mx

This integration allows researchers to track metabolic pathways with high precision. simsonpharma.com A novel approach, termed "Deuteromics," utilizes deuterium (B1214612) labeling, often through the administration of deuterium oxide (D₂O), to simultaneously investigate multiple metabolic pathways. metsol.com This method is particularly advantageous for studying substrates with slow turnover rates, which were previously difficult to measure. metsol.com By combining these advanced isotopic measurement techniques with proteomics, researchers can correlate changes in protein expression with metabolic shifts, providing a more holistic view of a drug's effect on cellular networks. researchgate.netresearchgate.net This combined approach is critical for understanding the complex interactions between drugs, proteins, and metabolic pathways that define a system's response. nih.govnih.gov

| Omics Application | Role of Deuterated Compounds (e.g., this compound) | Contribution to Systems-Level Understanding |

| Quantitative Metabolomics | Serve as stable isotope-labeled internal standards for LC-MS analysis. pharmaffiliates.com | Enables accurate quantification of metabolites, revealing how a drug or its deuterated analog alters metabolic networks. |

| Quantitative Proteomics | Used in metabolic labeling (e.g., SILAC adapted for deuterium) to quantify protein turnover and expression. | Links drug-induced metabolic changes to specific protein expression profiles, identifying key regulatory hubs and pathways. |

| Metabolic Flux Analysis | Act as tracers to follow the fate of specific atoms through metabolic pathways. simsonpharma.compharmaffiliates.com | Provides dynamic information on the rates of metabolic reactions, offering a functional readout of the metabolic state of a biological system. |

| Deuteromics | Uses deuterium oxide (D₂O) to label multiple newly synthesized molecules (fatty acids, amino acids) simultaneously. metsol.com | Allows for the broad investigation of biosynthesis rates across different molecular classes from a single administration, creating a comprehensive snapshot of metabolic activity. |

Novel Applications in Imaging Mass Spectrometry and Quantitative Tissue Distribution

Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.gov The application of deuterated compounds is enhancing the capabilities of MSI, particularly in the realm of quantitative tissue distribution studies. Quantitative Mass Spectrometry Imaging (Q-MSI) faces challenges due to biological variability and matrix effects within tissue samples. nih.gov Deuterated analogs are ideal internal standards to overcome these issues, as they can be applied uniformly to the tissue section to normalize the signal of the target analyte.

This approach allows for the precise mapping and quantification of a drug and its metabolites within specific anatomical structures or even single cells. nih.gov For a compound like this compound, MSI could be used to determine its distribution and concentration in target organs relative to its non-deuterated counterpart, Moxonidine (B1115), or its parent metabolite. This can reveal whether the deuterium substitution alters tissue penetration, accumulation, or clearance, providing critical information for understanding its pharmacological and toxicological profile. Nanoscale secondary ion mass spectrometry (NanoSIMS) is an example of an advanced imaging technique where deuterated tracers are increasingly utilized to track metabolic processes at a subcellular level. nih.gov

Methodological Innovations in Deuterated Compound Synthesis and Analytical Techniques

The growing demand for deuterated compounds in research has spurred significant innovation in both their synthesis and analysis. researchgate.net Traditional methods of deuteration can be complex and costly. simsonpharma.combionauts.jp Recent advancements are focused on creating more efficient, selective, and scalable processes.

Innovations in Synthesis:

Catalytic Hydrogen-Deuterium Exchange: Iridium-based catalysts have emerged as highly effective for late-stage C-H functionalization, allowing for the selective incorporation of deuterium into complex molecules with high efficiency. researchgate.net

Flow Synthesis Systems: New systems that use heavy water (D₂O) and a proton-conducting membrane are being developed for deuteration at room temperature and ambient pressure. bionauts.jp This method avoids the use of high-pressure deuterium gas, reduces waste, and offers high reaction performance. bionauts.jp

Multicomponent Reactions (MCRs): The use of deuterated reagents, such as deuterated aldehydes, in MCRs allows for the rapid generation of large libraries of deuterated drug-like molecules. beilstein-journals.org This is particularly valuable for the site-selective deuteration of metabolically vulnerable positions. beilstein-journals.org

Innovations in Analytical Techniques:

Molecular Rotational Resonance (MRR) Spectroscopy: This technique offers an exceptionally high level of precision for determining the isotopic purity of deuterated compounds. acs.org MRR can distinguish between different isotopomers (molecules with the same number of deuterium atoms at different positions) and provide a complete description of the isotopic composition in a mixture, surpassing the capabilities of some traditional methods like NMR spectroscopy. acs.org

Advanced Mass Spectrometry: High-resolution mass spectrometry remains a cornerstone for analyzing deuterated compounds, used to confirm isotopic enrichment and quantify analytes when used as internal standards. thalesnano.comscielo.org.mx

NMR Spectroscopy: While a standard technique, the use of deuterated solvents is fundamental to ¹H NMR to avoid interfering signals. studymind.co.uk Furthermore, deuterium labeling within a molecule can be used to simplify complex spectra and aid in structure elucidation. pharmaffiliates.comstudymind.co.uk

| Area of Innovation | Technique/Method | Description and Advantages |

| Synthesis | Iridium-Catalyzed C-H Functionalization | Uses an iridium catalyst for highly selective hydrogen-deuterium exchange, suitable for late-stage modification of complex molecules. researchgate.net |

| Synthesis | Deuterated Flow Synthesis System | Employs a membrane reactor with heavy water (D₂O) for electrochemical deuteration at ambient conditions, improving safety and sustainability. bionauts.jp |

| Synthesis | Multicomponent Reactions (MCRs) | Utilizes deuterated building blocks (e.g., aldehydes, isonitriles) to rapidly create diverse libraries of deuterated compounds. beilstein-journals.org |

| Analysis | Molecular Rotational Resonance (MRR) | A gas-phase spectroscopic technique that provides highly accurate quantification of isotopic composition and identifies specific isotopomers. acs.org |

| Analysis | Nuclear Magnetic Resonance (NMR) | Used for structural analysis and purity assessment; deuterium labeling can simplify spectra and aid in signal assignment. pharmaffiliates.comstudymind.co.uk |

| Analysis | Mass Spectrometry (MS) | Essential for confirming the degree of deuterium incorporation and for using deuterated compounds as internal standards in quantitative studies. thalesnano.compharmaffiliates.com |

Emerging Research Questions and Hypotheses for Deuterated Analogs in Preclinical Pharmacological Research

The application of deuterated analogs like this compound in preclinical research opens up new avenues of inquiry aimed at understanding the nuanced effects of isotopic substitution. The primary hypothesis is that selective deuteration can favorably alter a molecule's metabolic profile, but this leads to more specific and testable questions. nih.goveurekalert.org

Key Emerging Research Questions:

Metabolic Shunting and Alternative Pathways: If the primary metabolic site on a molecule is blocked by deuteration, does the metabolism shift to a secondary, previously minor pathway? Could this "metabolic shunting" produce novel metabolites with distinct pharmacological or toxicological activities?

Impact on Target Engagement and Residence Time: Beyond systemic pharmacokinetics, does the increased stability of a deuterated compound alter its binding kinetics or residence time at its specific protein target? Could a longer target residence time enhance or prolong the pharmacological effect, independent of plasma half-life?

Differential Off-Target Effects: Could the altered concentration and persistence of a deuterated parent drug, or the different profile of its metabolites, lead to a change in its engagement with off-target proteins? Proteomics could be employed to investigate if the deuterated analog has a "cleaner" or different off-target profile compared to the original compound.

Tissue-Specific Isotope Effects: Does the kinetic isotope effect manifest differently across various tissues with distinct metabolic enzyme profiles (e.g., liver vs. kidney vs. brain)? Quantitative MSI could be used to test the hypothesis that the protective effect of deuteration against metabolism varies on a tissue-by-tissue basis.

Modulation of Drug-Drug Interactions: Can deuteration at a site metabolized by a specific cytochrome P450 enzyme reduce the potential for drug-drug interactions involving that enzyme? This could be hypothesized for drugs that are known inhibitors or inducers of major CYP enzymes. clearsynthdiscovery.com

These questions are moving the field beyond simply using deuteration to improve pharmacokinetics and toward a more sophisticated use of deuterated analogs as tools to dissect complex pharmacological mechanisms. nih.gov

Q & A

Q. How can researchers optimize LC-MS/MS parameters to enhance detection sensitivity for this compound in complex matrices?

- Method Development :

Ionization : Electrospray ionization (ESI) in positive mode for protonated ions ([M+H]⁺).

Fragmentation : Optimize collision energy to maximize precursor-to-product ion transition (e.g., m/z 268 → 152 for quantification).

Matrix Effects : Use deuterated internal standards to correct for ion suppression/enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.